Hymenialdisine

Catalog No.
S004372
CAS No.
82005-12-7
M.F
C₁₁H₁₀BrN₅O₂
M. Wt
324.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hymenialdisine

CAS Number

82005-12-7

Product Name

Hymenialdisine

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Molecular Formula

C₁₁H₁₀BrN₅O₂

Molecular Weight

324.13 g/mol

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-

InChI Key

ATBAETXFFCOZOY-QPJJXVBHSA-N

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Synonyms

Alternative Name: SK&F 108752

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)N=C(N3)N)C=C(N2)Br

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C/3\C(=O)N=C(N3)N)C=C(N2)Br

Description

Isolated from sponge Axinella carteri. A potent inhibitor of mitogen-activated protein kinase kinase-1 (MEK-1) (IC50=6nm). Blocks the in vivo phosphorylation of the microtubule-binding protein tau at sites that are hyperphosphorylated by glycogen synthase kinase-b (GSK-3b) and CDK5/p35 in Alzheimer’s disease. Inhibitor of DNA damage checkpoint at G2 phase (IC50=6uM), cyclin-dependent kinases CDK1/cyclin B (IC50=22nm), CDK2/cyclin A (IC50=70 nm), CDK2/cyclin E (IC50=40nm), CDK4/cyclin D1 (IC50 = 600nm), CDK5/p25 (IC50=28nm), GSK-3b (IC50=10nm), and casein kinase 1 (CK1) (IC50=35nm).
Pan kinase inhibitor (IC50 values are 6, 10, 22, 28, 35, 40, 70, 80, 100, 470, 500, 600, 700 and 700 nM for MEK1, GSK-3β, Cdk1/cyclin B, Cdk5/p25, CK1, Cdk2/cyclin A, Cdk2/cyclin E, ASK-γ, Cdk3/cyclin E, Erk1, PKCγ, Cdk4/cyclin D1, Cdk6/cyclin D2 and PKCα respectively.) Inhibits NF-κB activation and blocks IL-8 production in U937 cells (IC50 values are 1-2 and 0.34-0.48 μM respectively).

Cell Cycle Inhibition

One of the most studied properties of Hymenialdisine is its ability to inhibit cell cycle progression. It achieves this by targeting enzymes called cyclin-dependent kinases (CDKs) (), which play a crucial role in regulating cell division. Studies have shown that Hymenialdisine specifically inhibits Chk1 (checkpoint kinase 1) (), a protein involved in DNA damage repair and cell cycle arrest. This suggests that Hymenialdisine might be useful in studying cancer cell proliferation, as uncontrolled cell division is a hallmark of the disease.

Drug Discovery and Development

Due to its cell cycle inhibition properties, Hymenialdisine is being explored as a potential lead compound in cancer drug discovery. Researchers are investigating how its structure can be modified to create synthetic analogs with improved potency and specificity. () This research holds promise for developing novel cancer therapies with fewer side effects.

Marine Natural Product Research

Hymenialdisine is also a valuable tool in the field of marine natural product research. Studying its chemical structure and biological activity helps scientists understand the diverse range of bioactive compounds produced by marine organisms. This knowledge can be used to identify other potentially useful natural products with applications in medicine and other fields. ()

XLogP3

-0.7

Appearance

Assay:≥97%A yellow oil

Dates

Modify: 2023-09-12

Explore Compound Types